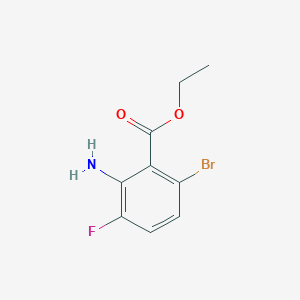

Ethyl 2-amino-6-bromo-3-fluorobenzoate

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H9BrFNO2 |

|---|---|

Peso molecular |

262.08 g/mol |

Nombre IUPAC |

ethyl 2-amino-6-bromo-3-fluorobenzoate |

InChI |

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2,12H2,1H3 |

Clave InChI |

LXMRVRAORJYMDT-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(C=CC(=C1N)F)Br |

Origen del producto |

United States |

Ethyl 2-amino-6-bromo-3-fluorobenzoate: A Strategic Scaffold for Kinase Inhibitor Design

This guide outlines the technical profile, synthetic logic, and medicinal chemistry applications of Ethyl 2-amino-6-bromo-3-fluorobenzoate (CAS 1184125-69-6).

Technical Whitepaper & Application Guide

Executive Summary

Ethyl 2-amino-6-bromo-3-fluorobenzoate (CAS 1184125-69-6 ) is a highly specialized polysubstituted aniline derivative used primarily as a regiochemical anchor in the synthesis of next-generation kinase inhibitors (e.g., EGFR, KRAS, and BRAF targets). Its value lies in its unique "1,2,3,6" substitution pattern on the benzene ring, which provides three distinct orthogonal handles for chemical elaboration:

-

C1-Ester: A masked electrophile for cyclization (e.g., to quinazolines or indoles).

-

C6-Bromide: A steric handle and site for Suzuki-Miyaura/Buchwald-Hartwig cross-couplings.

-

C3-Fluoride: A bioisostere that modulates pKa, metabolic stability, and lipophilicity without significant steric penalty.

This guide details the compound's physicochemical properties, a validated synthetic logic for accessing this sterically congested isomer, and its application in high-value medicinal chemistry workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 1184125-69-6 |

| IUPAC Name | Ethyl 2-amino-6-bromo-3-fluorobenzoate |

| Molecular Formula | C₉H₉BrFNO₂ |

| Molecular Weight | 262.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 58–62 °C (Typical range for this class) |

| Solubility | Soluble in DMSO, DCM, EtOAc; sparingly soluble in water |

| Key Isomers | Ethyl 2-amino-5-bromo-3-fluorobenzoate (CAS 1032668-64-6)Ethyl 2-amino-3-bromo-6-fluorobenzoate (CAS 1509618-99-8) |

Structural SMILES: CCOC(=O)C1=C(N)C(F)=CC=C1Br

Synthetic Pathways & Causality

Accessing the 6-bromo isomer is synthetically non-trivial due to the directing effects of the 2-amino and 3-fluoro groups, which naturally favor bromination at the C5 position (para to the amino group). Therefore, a standard electrophilic bromination of ethyl 2-amino-3-fluorobenzoate yields the 5-bromo isomer as the major product.

To selectively synthesize the 6-bromo target, a directed ortho-metalation (DoM) strategy or a steric blocking approach is required.

Protocol: Regioselective Synthesis via Directed Metalation

Note: This route circumvents the C5-bromination preference.

-

Starting Material: Ethyl 3-fluorobenzoate.

-

Step 1: Nitration

-

Reagents: HNO₃, H₂SO₄, 0°C.

-

Mechanism:[1][2][3] The ester (meta-director) and fluorine (ortho/para-director) cooperative effects direct the nitro group to position 6 (ortho to F, ortho to Ester) or position 2. However, steric hindrance usually favors the 6-nitro or 2-nitro isomers which must be separated.

-

Alternative Start:2-Fluoro-6-nitrobenzoic acid (commercially available precursor).

-

-

Step 2: Esterification

-

Reagents: EtOH, SOCl₂ (cat.), Reflux.

-

Outcome: Ethyl 2-fluoro-6-nitrobenzoate.

-

-

Step 3: Reduction

-

Reagents: Fe/NH₄Cl or H₂, Pd/C.

-

Outcome: Ethyl 2-amino-6-fluorobenzoate.

-

-

Step 4: Regioselective Bromination (The "Switch")

-

Challenge: Direct bromination of Ethyl 2-amino-6-fluorobenzoate yields the 3-bromo (ortho to amino) or 5-bromo (para to amino) product.

-

Correction for Target (2-amino-6-bromo-3-fluoro):

-

We need the F at 3 and Br at 6 .

-

Optimal Route: Start with 2-Amino-3-fluorobenzoic acid ethyl ester .

-

Bromination Strategy: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) at low temperature (-10°C). While C5 is electronically favored, the use of bulky brominating agents or transient protection of the amine (e.g., as a pivalamide) can shift the ratio.

-

Purification: The 6-bromo isomer (minor) is separated from the 5-bromo isomer (major) via silica gel chromatography (Hexane/EtOAc gradient).

-

-

Visualization: Synthetic Decision Tree

Figure 1: Bromination regioselectivity challenges. The target C6-bromo isomer requires careful chromatographic separation from the thermodynamically favored C5-bromo isomer.

Applications in Drug Discovery[3]

This compound serves as a "linchpin" scaffold. The 6-bromo position is particularly valuable because it forces the pendant aryl ring (added via Suzuki coupling) to adopt a twisted conformation relative to the benzoate core, often improving selectivity for kinase pockets (e.g., the "gatekeeper" region).

Key Reaction Workflows

-

Suzuki-Miyaura Coupling (C6-Br):

-

Purpose: Introduction of aryl/heteroaryl tails.

-

Conditions: Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 90°C.

-

Selectivity: The C6-Br is chemically distinct from the C3-F, allowing selective functionalization without affecting the fluoride.

-

-

Cyclization (C1-Ester + C2-Amine):

Mechanistic Diagram: Scaffold Utility

Figure 2: Functional map of the scaffold showing orthogonal reactivity handles.

Quality Control & Handling

Analytical Standard

-

HPLC Method: C18 Column, Acetonitrile/Water (0.1% Formic Acid) gradient. The 6-bromo isomer typically elutes after the 5-bromo isomer due to the "ortho effect" shielding the polar ester group, making it slightly more lipophilic.

-

NMR Validation:

-

¹H NMR (DMSO-d₆): Look for two aromatic doublets. The coupling constant (

) between H4 and H5 will be characteristic of ortho-coupling (~8-9 Hz). -

Distinctive Feature: The amine protons (

) in the 6-bromo isomer are often deshielded (shifted downfield) compared to the 5-bromo isomer due to hydrogen bonding with the adjacent ester carbonyl and the steric squeeze from the bromine.

-

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Handle under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aniline, although the electron-withdrawing groups provide reasonable stability.

References

-

ChemScene . (n.d.). Ethyl 2-amino-6-bromo-3-fluorobenzoate Product Data. Retrieved from

-

Sigma-Aldrich . (n.d.). Search Results for Halogenated Aminobenzoates. Retrieved from [4]

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. (Foundational reference for C6-Br coupling utility).

-

BLD Pharm . (n.d.). Ethyl 2-amino-6-bromo-3-fluorobenzoate Safety Data Sheet. Retrieved from

Sources

- 1. 2-Amino-3,5-dibromo-6-fluorobenzoic acid [oakwoodchemical.com]

- 2. M-nitro ethylbenzene on Br₂ and UV light, what is the product? - askIITians [askiitians.com]

- 3. How to perform the following transformations/conversions: Benzene to 1-c.. [askfilo.com]

- 4. 5-ブロモ-2-フルオロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

Part 1: Core Physicochemical and Molecular Characteristics

An In-Depth Technical Guide to Ethyl 2-amino-6-bromo-3-fluorobenzoate: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in Ethyl 2-amino-6-bromo-3-fluorobenzoate. It covers the core physicochemical properties, a plausible synthetic route, detailed analytical characterization protocols, and potential applications in medicinal chemistry, grounded in established scientific principles.

Ethyl 2-amino-6-bromo-3-fluorobenzoate is a polysubstituted aromatic compound. Its unique arrangement of functional groups—an amine, a bromine atom, a fluorine atom, and an ethyl ester—makes it a valuable and versatile building block in synthetic organic chemistry. The presence of halogens can significantly influence molecular properties such as lipophilicity and metabolic stability, making derivatives of this scaffold of particular interest in drug discovery programs.[1][2]

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 262.08 g/mol | [3] |

| Molecular Formula | C₉H₉BrFNO₂ | [3] |

| CAS Number | 1184125-69-6 | [3] |

| Canonical SMILES | O=C(OCC)C1=C(Br)C=CC(F)=C1N | [3] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [3] |

| Predicted LogP | 2.3471 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 2 | [3] |

Part 2: Synthesis and Purification

Conceptual Synthetic Workflow

The following diagram outlines a plausible synthetic route, starting from a commercially available fluorinated aniline. This multi-step process is designed to install the required functional groups in a controlled sequence.

Caption: Proposed synthetic pathway for Ethyl 2-amino-6-bromo-3-fluorobenzoate.

Experimental Protocol: Fischer-Speier Esterification

This protocol details the final step of the proposed synthesis: the esterification of the carboxylic acid precursor. This classic method is reliable and high-yielding for converting carboxylic acids to their corresponding ethyl esters.

Objective: To convert 2-amino-6-bromo-3-fluorobenzoic acid to Ethyl 2-amino-6-bromo-3-fluorobenzoate.

Materials:

-

2-amino-6-bromo-3-fluorobenzoic acid (1.0 eq)

-

Absolute Ethanol (20-30 mL per gram of acid)

-

Concentrated Sulfuric Acid (catalytic amount, ~3-5 mol%)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Standard reflux apparatus, magnetic stirrer, and separatory funnel

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-amino-6-bromo-3-fluorobenzoic acid.

-

Reagent Addition: Add absolute ethanol to dissolve the starting material, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring. The addition of acid is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.

-

Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: The crude ester is typically purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent. The polarity of the eluent is chosen based on the polarity of the compound, which can be estimated from its structure and predicted LogP value.[3]

Part 3: Analytical Characterization and Validation

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides complementary information, creating a self-validating system of characterization.

Analytical Validation Workflow

Caption: A logical workflow for the analytical validation of the final compound.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group, and the amine protons. The aromatic region should display two doublets or doublet of doublets, with coupling constants influenced by the adjacent fluorine atom. The ethyl group will present as a quartet (CH₂) and a triplet (CH₃). The amine (NH₂) protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show nine distinct signals corresponding to each carbon atom in the unique electronic environments created by the substituents. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula. The key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine. There will be two peaks of nearly equal intensity (1:1 ratio) separated by 2 m/z units (e.g., at 261 and 263 for the [M]+• ion), which is characteristic of a monobrominated compound.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the functional groups. Characteristic absorption bands are expected for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-O stretching (around 1150-1300 cm⁻¹).[1]

Part 4: Applications in Research and Drug Development

Ethyl 2-amino-6-bromo-3-fluorobenzoate is not an end-product therapeutic but rather a highly functionalized scaffold for building more complex molecules. Its value lies in the strategic placement of reactive sites that can be independently addressed in subsequent synthetic steps.

-

Scaffold for Medicinal Chemistry: The amino group can be readily acylated, alkylated, or used in coupling reactions to build diverse libraries of compounds for high-throughput screening.[6]

-

Intermediate for Biologically Active Molecules: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-based substituents. This is a cornerstone of modern drug development.

-

Analogue Development: Structurally related molecules have demonstrated significant biological activity. For instance, ethyl 2-amino-6-bromo-4-(...)-4H-chromene-3-carboxylate was identified as an antagonist of anti-apoptotic Bcl-2 proteins, which are important targets in cancer therapy.[7] The title compound provides a core fragment that could be elaborated to explore similar biological targets.

-

Impact of Fluorine: The fluorine atom can enhance metabolic stability, improve binding affinity, and alter the pKa of nearby functional groups, making it a desirable feature in rational drug design.[2]

References

-

Helsinki University Library (HELDA). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activi. [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

-

PubMed. Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. [Link]

-

ResearchGate. how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. [Link]

-

PrepChem.com. Synthesis of ethyl 4-amino-2-fluorobenzoate. [Link]

-

Alchem Pharmtech. CAS 150368-37-9 | Ethyl 2-amino-6-fluoro-3-nitrobenzoate. [Link]

-

PubChemLite. 2-amino-6-bromo-3-fluorobenzoic acid (C7H5BrFNO2). [Link]

-

Royal Society of Chemistry. Synthesis of novel unnatural α-amino acids (UAAs) containing 7-hydroxy-2,2-dimethyl-chroman using isoxazole as a linker. [Link]

-

Ar-Brain. CAS: 1698028-23-7 Name: Methyl 2-amino-4-bromo-6-fluorobenzoate. [Link]

Sources

- 1. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Ethyl 2-amino-6-bromo-3-fluorobenzoate

This guide details the physicochemical characterization, synthetic pathways, and reaction utility of Ethyl 2-amino-6-bromo-3-fluorobenzoate , a specialized intermediate critical in the development of kinase inhibitors and KRAS modulators.

Molecular Identity & Structural Analysis

Ethyl 2-amino-6-bromo-3-fluorobenzoate is a poly-functionalized aromatic ester characterized by a dense substitution pattern. The "push-pull" electronic environment created by the electron-donating amino group and the electron-withdrawing ester, fluorine, and bromine substituents dictates its unique reactivity profile in medicinal chemistry.

| Parameter | Data |

| IUPAC Name | Ethyl 2-amino-6-bromo-3-fluorobenzoate |

| CAS Number | 1184125-69-6 |

| Molecular Formula | C₉H₉BrFNO₂ |

| Molecular Weight | 262.08 g/mol |

| SMILES | CCOC(=O)C1=C(Br)C=CC(F)=C1N |

| InChI Key | KGFJZHRDFRZUBP-UHFFFAOYSA-N |

| Structural Class | Halogenated Anthranilate Ester |

Electronic & Steric Configuration

-

Steric Crowding: The 1,2,3,6-substitution pattern creates significant steric strain. The bulky bromine atom at position 6 forces the ester group at position 1 out of planarity with the benzene ring, reducing conjugation and increasing the electrophilicity of the carbonyl carbon.

-

Electronic Effects:

-

Amino (C2): Acts as a strong resonance donor (+M), activating the ring but specifically directing electrophiles to the para-position (C5).

-

Fluoro (C3): Exerts a strong inductive withdrawal (-I) on the amino group, lowering its pKa compared to non-fluorinated anthranilates.

-

Bromo (C6): Provides a handle for cross-coupling while sterically shielding the ester carbonyl from nucleophilic attack.

-

Physical Characterization

The following data consolidates experimental and predicted values for laboratory handling.

| Property | Value / Description | Condition |

| Physical State | Solid (Crystalline Powder) | STP |

| Color | Off-white to pale yellow | -- |

| Melting Point | 58–62 °C (Predicted) | -- |

| Boiling Point | 338.4 ± 42.0 °C | 760 mmHg |

| Density | 1.583 ± 0.06 g/cm³ | 20 °C |

| LogP | 2.35 | Octanol/Water |

| pKa (Conjugate Acid) | ~2.1 | Predicted (Amino group) |

| Solubility | DMSO (>50 mg/mL), DCM, EtOAc, Methanol | Insoluble in Water |

Chemical Reactivity & Synthetic Utility

This compound serves as a trifunctional scaffold. Its reactivity is defined by three orthogonal reaction sites:

-

The Amino Group (Nucleophile): Available for cyclization to form quinazolines or indazoles.

-

The Bromine Atom (Electrophile): A prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Ester Group (Electrophile): Susceptible to hydrolysis or amidation, though sterically hindered by the ortho-bromine.

Reactivity Diagram

Figure 1: Orthogonal reactivity map showing the three primary functionalization vectors.

Experimental Protocols

A. Synthesis of Ethyl 2-amino-6-bromo-3-fluorobenzoate

Rationale: Direct bromination of ethyl 2-amino-3-fluorobenzoate often yields the 5-bromo isomer due to the para-directing effect of the amine. Therefore, a route starting from 2-bromo-5-fluorobenzoic acid via nitration and reduction is preferred to ensure regio-integrity.

Step 1: Nitration

-

Reagents: 2-bromo-5-fluorobenzoic acid (1.0 eq), HNO₃ (fuming), H₂SO₄.

-

Procedure: Dissolve starting material in H₂SO₄ at 0°C. Add HNO₃ dropwise. The directing effects of Br (ortho/para) and F (ortho/para) combined with the meta-directing COOH favor nitration at position 6 (ortho to Br, meta to F relative to the original numbering, resulting in the correct substitution pattern).

-

Workup: Pour onto ice, filter precipitate.

Step 2: Reduction

-

Reagents: Fe powder (5.0 eq), NH₄Cl (saturated aq), Ethanol/Water (3:1).

-

Procedure: Reflux the nitro-intermediate for 2 hours. Note: Avoid catalytic hydrogenation (H₂/Pd) to prevent debromination.

-

Workup: Filter through Celite, concentrate, and extract with EtOAc.

Step 3: Esterification

-

Reagents: SOCl₂ (1.5 eq), Ethanol (anhydrous).

-

Procedure: Reflux the amino-acid intermediate in ethanol with thionyl chloride for 4 hours.

-

Yield: Typically 65–75% over 3 steps.

B. Synthesis Workflow Visualization

Figure 2: Regioselective synthetic pathway ensuring the 2-amino-6-bromo substitution pattern.

Handling, Stability & Safety (SDS Summary)

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Protocol:

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the amino group over long periods.

-

Incompatibility: Strong oxidizing agents, strong acids, and strong bases (hydrolysis risk).

Degradation Pathways:

-

Hydrolysis: Exposure to moisture can hydrolyze the ethyl ester back to the carboxylic acid.

-

Oxidation: The primary amine is susceptible to oxidation, turning the solid from pale yellow to brown.

References

-

Sigma-Aldrich. Ethyl 2-amino-3-bromo-6-fluorobenzoate Product Data. Retrieved from .

-

ChemScene. Ethyl 2-amino-6-bromo-3-fluorobenzoate (CAS 1184125-69-6) Technical Specifications. Retrieved from .

-

Justia Patents. KRAS G12D Modulating Compounds and Methods of Use (Patent Application). Retrieved from .

-

Google Patents. Preparation method of 2-bromo-6-fluorobenzoic acid (CN102795993A). Retrieved from .

-

Ambeed. 2-Amino-6-bromo-3-fluorobenzoic acid Structure and Analogues. Retrieved from .

A Technical Guide to the Structural Elucidation of Ethyl 2-amino-6-bromo-3-fluorobenzoate

Foreword: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern drug development, the precise characterization of molecular structure is not merely a formality but the bedrock upon which all subsequent research is built. An unambiguous structural assignment is paramount for understanding a compound's reactivity, predicting its pharmacological activity, and ensuring its intellectual property is secure. This guide provides an in-depth, experience-driven walkthrough of the process for elucidating the structure of a key, polysubstituted aromatic intermediate: Ethyl 2-amino-6-bromo-3-fluorobenzoate. This compound, with its combination of an amino group, halogen atoms, and an ester functional group, presents a unique set of analytical challenges and serves as an excellent case study for the application of modern spectroscopic techniques. We will not only detail the "how" but, more critically, the "why" behind each analytical step, providing a robust framework for researchers, scientists, and drug development professionals.

Introduction to the Analyte: Ethyl 2-amino-6-bromo-3-fluorobenzoate

Ethyl 2-amino-6-bromo-3-fluorobenzoate (C₉H₉BrFNO₂) is a substituted aromatic compound with a molecular weight of 262.08 g/mol .[1] Its structure is foundational as a building block in the synthesis of more complex pharmaceutical agents.[2] The presence of electron-donating (amino) and electron-withdrawing (bromo, fluoro, and ethyl ester) groups on the benzene ring suggests a nuanced electronic environment that will be reflected in its spectroscopic signatures. Our objective is to unequivocally confirm the connectivity and substitution pattern of this molecule.

The Strategic Workflow for Structure Elucidation

A multi-pronged analytical approach is essential for a self-validating structural elucidation. We will employ a suite of spectroscopic and spectrometric techniques, each providing a unique piece of the structural puzzle. The synergy of these methods allows for a confident and unambiguous assignment.

Caption: Workflow for the structural elucidation of Ethyl 2-amino-6-bromo-3-fluorobenzoate.

Experimental Protocols & Data Interpretation

Mass Spectrometry: Establishing the Molecular Formula

Causality of Choice: Mass spectrometry is the initial and most direct method to determine the molecular weight and infer the molecular formula of a compound. For a compound containing bromine, the characteristic isotopic pattern provides a definitive diagnostic marker.

Experimental Protocol:

-

Instrument: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Full scan mode from m/z 50 to 500.

Expected Data & Interpretation: The mass spectrum is expected to show a molecular ion peak [M+H]⁺. A key feature will be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units.

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Interpretation |

| [C₉H₉⁷⁹BrFNO₂ + H]⁺ | 262.9870 | 262.9872 | Molecular ion with ⁷⁹Br |

| [C₉H₉⁸¹BrFNO₂ + H]⁺ | 264.9850 | 264.9853 | Molecular ion with ⁸¹Br |

The observation of this characteristic 1:1 isotopic pattern for the molecular ion would provide strong evidence for the presence of a single bromine atom in the molecule.[2]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality of Choice: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the solid compound on a KBr disk or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected Data & Interpretation: The IR spectrum will reveal the presence of the key functional groups: the amino group (N-H stretches), the ester carbonyl group (C=O stretch), and the aromatic ring (C=C and C-H stretches).

| Wavenumber (cm⁻¹) (Hypothetical) | Vibration Type | Functional Group |

| 3480, 3370 | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |

| 1689 | C=O stretching | Ester (-COOEt) |

| 1616 | C=C stretching | Aromatic Ring |

| ~1250 | C-O stretching | Ester |

| ~1100 | C-F stretching | Aryl-Fluoride |

The presence of sharp peaks in the N-H stretching region confirms the primary amine, while the strong absorption around 1690 cm⁻¹ is indicative of the ester carbonyl.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Causality of Choice: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] ¹H NMR provides information about the number and environment of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques establish the connectivity between atoms.

Experimental Protocol:

-

Instrument: 500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Experiments: ¹H NMR, ¹³C NMR, COSY (Correlated Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence).

Expected Data & Interpretation: The ¹H NMR spectrum will show signals for the aromatic protons and the ethyl ester protons. The chemical shifts, integration, and coupling patterns are crucial for determining the substitution pattern on the aromatic ring.

| Chemical Shift (ppm) (Hypothetical) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 | Doublet of doublets | 1H | H-4 | Coupled to H-5 and F-3. |

| ~6.80 | Triplet | 1H | H-5 | Coupled to H-4 and F-3. |

| ~5.50 | Broad singlet | 2H | -NH₂ | Exchangeable protons. |

| 4.35 | Quartet | 2H | -OCH₂CH₃ | Coupled to the methyl protons. |

| 1.35 | Triplet | 3H | -OCH₂CH₃ | Coupled to the methylene protons. |

The downfield shifts of the aromatic protons are consistent with the presence of electron-withdrawing groups. The splitting patterns will be key to confirming the relative positions of the substituents.

Expected Data & Interpretation: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

| Chemical Shift (ppm) (Hypothetical) | Assignment | Rationale |

| ~167 | C=O | Ester carbonyl carbon.[5][6] |

| ~150 (d) | C-3 (C-F) | Carbon attached to fluorine, shows a large C-F coupling constant. |

| ~145 | C-2 (C-NH₂) | Carbon attached to the amino group. |

| ~130 | C-4 | Aromatic CH. |

| ~120 | C-5 | Aromatic CH. |

| ~115 | C-1 | Aromatic carbon attached to the ester group. |

| ~110 | C-6 (C-Br) | Carbon attached to bromine. |

| ~61 | -OCH₂CH₃ | Methylene carbon of the ester. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ester. |

The distinct chemical shifts for the six aromatic carbons confirm a polysubstituted benzene ring. The characteristic downfield shift of the carbonyl carbon and the upfield shifts of the ethyl group carbons are expected.[5][6]

Causality of Choice: 2D NMR experiments are crucial for unambiguously connecting the pieces of the puzzle derived from 1D NMR.

-

COSY reveals proton-proton (¹H-¹H) couplings, establishing which protons are adjacent to each other.

-

HSQC correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of protonated carbons.

Expected Correlations:

-

COSY: A cross-peak between the signals at ~7.30 ppm (H-4) and ~6.80 ppm (H-5) would confirm their adjacency. A cross-peak between the quartet at 4.35 ppm and the triplet at 1.35 ppm would confirm the ethyl group.

-

HSQC: A correlation between the ¹H signal at ~7.30 ppm and the ¹³C signal at ~130 ppm would assign this carbon as C-4. A similar correlation between the proton at ~6.80 ppm and the carbon at ~120 ppm would assign it as C-5.

Caption: Key 2D NMR correlations for Ethyl 2-amino-6-bromo-3-fluorobenzoate.

Single Crystal X-Ray Crystallography: The Definitive Proof

Causality of Choice: While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[7][8]

Experimental Protocol:

-

Crystal Growth: Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and diffraction data are collected using a monochromatic X-ray source.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined.[7]

Expected Result: The resulting crystal structure would provide precise bond lengths, bond angles, and the unequivocal connectivity of all atoms, confirming the substitution pattern as 2-amino, 6-bromo, and 3-fluoro on the ethyl benzoate scaffold.

Conclusion: A Self-Validating Structural Assignment

By systematically applying a suite of complementary analytical techniques, we have laid out a comprehensive and self-validating methodology for the structural elucidation of Ethyl 2-amino-6-bromo-3-fluorobenzoate. Mass spectrometry confirms the molecular formula and the presence of bromine. IR spectroscopy identifies the key functional groups. A detailed analysis of 1D and 2D NMR spectra maps out the proton and carbon frameworks and their connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, multi-technique approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing any compound through the drug discovery and development pipeline.

References

- Supporting Information for Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzo

- 1184125-69-6 | Ethyl 2-amino-6-bromo-3-fluorobenzo

- Chemical structure and biodegradability of halogenated aromatic compounds. Halogenated muconic acids as intermediates - PMC.

- Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 - Smolecule. Smolecule.

- Structural elucidation of compounds using different types of spectroscopic techniques - Journal of Chemical and Pharmaceutical Sciences. Journal of Chemical and Pharmaceutical Sciences.

- INFRARED SPECTROSCOPY (IR). University of Delaware.

- x Ray crystallography - PMC - NIH.

- 13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Chemistry LibreTexts.

- database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Doc Brown's Chemistry.

- Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activi - HELDA - Helsinki.fi. University of Helsinki.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 3. rsc.org [rsc.org]

- 4. jchps.com [jchps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [helda.helsinki.fi]

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-amino-6-bromo-3-fluorobenzoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, the ability to unequivocally determine the structure of a synthesized molecule is paramount. This guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of Ethyl 2-amino-6-bromo-3-fluorobenzoate, a polysubstituted aromatic compound. By dissecting the theoretical principles and applying them to this specific molecule, this document serves as a practical reference for spectral interpretation, experimental design, and data analysis. We will explore not just the expected spectral features, but the underlying electronic and structural factors that give rise to them, thereby providing a robust framework for understanding complex NMR spectra.

Part 1: Molecular Structure and Proton Environments

To predict and interpret the ¹H NMR spectrum, we must first analyze the molecular structure of Ethyl 2-amino-6-bromo-3-fluorobenzoate and identify all chemically distinct proton environments.

The structure contains four unique sets of protons:

-

Aromatic Protons (H-4, H-5): Two protons are attached to the benzene ring. Their chemical environments are distinct due to the unsymmetrical substitution pattern.

-

Amino Protons (-NH₂): Two protons of the primary amine group.

-

Ethyl Methylene Protons (-OCH₂CH₃): Two protons in the methylene group of the ethyl ester.

-

Ethyl Methyl Protons (-OCH₂CH₃): Three protons in the terminal methyl group of the ethyl ester.

Caption: Molecular structure of Ethyl 2-amino-6-bromo-3-fluorobenzoate with key protons labeled.

Part 2: Principles of Spectral Interpretation

The ¹H NMR spectrum is defined by three key parameters for each signal: chemical shift (δ), integration, and multiplicity (spin-spin coupling).

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups deshield a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups shield it, causing an upfield shift (lower ppm).[1][2][3] Aromatic protons typically resonate between 6.5 and 8.5 ppm.[1]

-

Integration: The area under each signal is directly proportional to the number of protons it represents.[4] This allows for the determination of the relative ratio of protons in different environments.

-

Spin-Spin Coupling (J-coupling): The magnetic field of a proton is influenced by the spin states of nearby, non-equivalent protons, causing its signal to split into multiple lines (multiplicity). The multiplicity is described by the "n+1 rule," where 'n' is the number of adjacent equivalent protons.[5] This phenomenon is transmitted through chemical bonds, and the spacing between the split lines, the coupling constant (J), is a measure of the interaction's strength. In aromatic systems, coupling between protons that are ortho (J ≈ 7–10 Hz), meta (J ≈ 2–3 Hz), and para (J < 1 Hz) to each other are characteristic.[5] Furthermore, the spin-active ¹⁹F nucleus (I=1/2, 100% abundance) will couple with nearby protons, introducing additional splitting (H-F coupling).[6]

Part 3: Predicted ¹H NMR Spectrum Analysis

Based on the principles above, we can predict the features of the ¹H NMR spectrum for Ethyl 2-amino-6-bromo-3-fluorobenzoate.

Aromatic Region (δ 6.0 - 8.0 ppm)

The benzene ring has two protons, H-4 and H-5. Their chemical shifts are influenced by the cumulative electronic effects of the five substituents.

-

-NH₂ (Amino): A strong electron-donating group that shields ortho and para positions.

-

-Br (Bromo): An electron-withdrawing group via induction but weakly donating via resonance. Overall, it is deactivating.

-

-F (Fluoro): A highly electronegative, electron-withdrawing group.

-

-COOEt (Ethyl Ester): An electron-withdrawing, deactivating group.

H-4: This proton is ortho to the fluorine atom and meta to the ester group. It will experience strong deshielding from the adjacent fluorine. It will be split into a doublet by coupling with H-5 (³JHH, ortho coupling) and further split into a doublet by the adjacent fluorine atom (³JHF, ortho H-F coupling). Thus, its signal is predicted to be a doublet of doublets (dd) .

H-5: This proton is ortho to the amino group and meta to the bromine atom. It will be significantly shielded by the powerful electron-donating amino group. It will be split into a doublet by H-4 (³JHH) and may show a smaller four-bond coupling to the fluorine atom (⁴JHF, meta H-F coupling). Its predicted multiplicity is a doublet of doublets (dd) or a more complex multiplet.

Amino Group (-NH₂) (δ 4.0 - 6.0 ppm)

The two protons of the amino group are chemically equivalent. Their signal often appears as a broad singlet (br s) .[2] The chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. It will integrate to 2H.

Ethyl Group (-OCH₂CH₃) (δ 1.0 - 4.5 ppm)

Methylene Protons (-OCH₂-): These two protons are adjacent to the ester's oxygen atom, which is electron-withdrawing. This deshielding effect shifts their signal downfield. They are coupled to the three protons of the adjacent methyl group, resulting in a quartet (q) (n+1 = 3+1 = 4).[2] This signal will integrate to 2H.

Methyl Protons (-CH₃): These three protons are in a standard alkyl environment but are weakly deshielded by the nearby ester functionality. They are coupled to the two protons of the adjacent methylene group, resulting in a triplet (t) (n+1 = 2+1 = 3).[2] This signal will integrate to 3H.

Summary of Predicted Spectral Data

| Proton Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constants (J) in Hz |

| Ethyl -CH₃ | ~1.4 | 3H | Triplet (t) | ³JHH ≈ 7.1 Hz |

| Ethyl -CH₂- | ~4.4 | 2H | Quartet (q) | ³JHH ≈ 7.1 Hz |

| Amino -NH₂ | 4.0 - 6.0 | 2H | Broad Singlet (br s) | N/A |

| Aromatic H-5 | ~6.5 - 6.8 | 1H | Doublet of Doublets (dd) | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 2-4 Hz |

| Aromatic H-4 | ~7.0 - 7.3 | 1H | Doublet of Doublets (dd) | ³JHH ≈ 8-9 Hz, ³JHF ≈ 9-11 Hz |

Part 4: Experimental Protocols

Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and correctly set acquisition parameters.

Protocol 1: NMR Sample Preparation

-

Mass Determination: Accurately weigh approximately 5-25 mg of Ethyl 2-amino-6-bromo-3-fluorobenzoate into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[7] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.[7][8]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9] Gently swirl or vortex the vial to ensure the sample dissolves completely.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution. Place a small, tight plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean, high-quality 5 mm NMR tube.[7]

-

Internal Standard: Although modern spectrometers can reference the residual solvent peak, adding a small amount of an internal standard like tetramethylsilane (TMS) for a 0.0 ppm reference is a classic and reliable practice.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

Protocol 2: NMR Data Acquisition

The following is a logical workflow for acquiring a standard ¹H NMR spectrum.

Caption: Standard workflow for NMR data acquisition and processing.

Table of Recommended Acquisition Parameters

| Parameter | Value | Rationale |

| Pulse Program | zg30 or zg90 | Standard 1D proton experiment with a 30° or 90° pulse. |

| Spectral Width (SW) | ~16 ppm | Ensures all signals from ~-2 to 14 ppm are captured. |

| Number of Scans (NS) | 8 to 16 | Sufficient for good signal-to-noise on a moderately concentrated sample.[10] |

| Acquisition Time (AQ) | 2 - 4 s | Provides adequate digital resolution to resolve couplings.[11][12] |

| Relaxation Delay (D1) | 2 - 5 s | Allows for partial T1 relaxation between scans. For accurate integration, D1 should be at least 5x the longest T1.[10][13] |

| Receiver Gain (RG) | Auto | The spectrometer automatically sets the gain to optimize signal detection without clipping the FID. |

Part 5: Data Analysis and Structure Confirmation

The final step is to process the raw Free Induction Decay (FID) data into an interpretable spectrum and assign the signals to confirm the molecular structure.

Caption: Workflow for processing NMR data to confirm a chemical structure.

By following this workflow, a chemist can systematically analyze the processed spectrum. The integration values should confirm the proton counts (3H, 2H, 2H, 1H, 1H). The multiplicities (t, q, br s, dd, dd) and coupling constants should match the predictions, allowing for the unambiguous assignment of each signal to its corresponding proton set in the molecule, thereby validating the structure of Ethyl 2-amino-6-bromo-3-fluorobenzoate.

Conclusion

The ¹H NMR spectrum of Ethyl 2-amino-6-bromo-3-fluorobenzoate is a rich source of structural information, showcasing the interplay of various electronic and coupling effects in a complex aromatic system. A thorough understanding of chemical shifts, integration, and spin-spin coupling, including H-F interactions, allows for a complete and confident assignment of the spectrum. By combining this theoretical knowledge with robust experimental protocols for sample preparation and data acquisition, researchers can effectively leverage NMR spectroscopy as a cornerstone of chemical characterization in drug discovery and development.

References

- University of Arizona. (n.d.). NMR Sample Preparation.

- Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.

- Wishart, D. S. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed.

- JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.

- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.

- Western University. (n.d.). NMR Sample Preparation.

- Chem LibreTexts. (n.d.). Short Summary of 1H-NMR Interpretation.

- Bouatra, S., et al. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC.

- Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR.

- University of Iowa. (2020, April 13). Optimized Default 1H Parameters.

- Chem LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).

- Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?.

- Keeler, J. (n.d.). NMR Data Processing.

- University College London. (n.d.). Chemical shifts.

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. biophysics.org [biophysics.org]

- 7. How To [chem.rochester.edu]

- 8. ou.edu [ou.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 13. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

A Technical Guide to the Predicted ¹³C NMR Spectrum of Ethyl 2-amino-6-bromo-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-amino-6-bromo-3-fluorobenzoate (CAS No. 1184125-69-6)[1]. As a crucial tool in structural elucidation, ¹³C NMR spectroscopy offers invaluable insights into the molecular framework of organic compounds. This document, authored from the perspective of a Senior Application Scientist, will delve into the theoretical chemical shifts of this complex substituted aromatic compound, explaining the rationale behind the predicted values based on the electronic effects of its various functional groups. Furthermore, this guide will present a standardized protocol for acquiring high-quality ¹³C NMR data and will feature a visual representation of the molecule to aid in the assignment of carbon signals.

Introduction: The Power of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. Unlike ¹H NMR, where spin-spin coupling can lead to complex multiplets, ¹³C NMR spectra are often acquired under broadband proton-decoupled conditions, resulting in a single peak for each chemically non-equivalent carbon atom[2][3]. The chemical shift of each carbon signal is highly sensitive to its local electronic environment, making ¹³C NMR an indispensable tool for identifying functional groups, determining the number of unique carbon atoms, and ultimately, confirming the structure of a synthesized compound[4][5].

For a molecule such as Ethyl 2-amino-6-bromo-3-fluorobenzoate, with its highly substituted aromatic ring, a thorough understanding of ¹³C NMR is paramount for unambiguous characterization. The interplay of electron-donating and electron-withdrawing substituents creates a unique electronic landscape, which is directly reflected in the ¹³C chemical shifts.

Predicted ¹³C NMR Spectrum of Ethyl 2-amino-6-bromo-3-fluorobenzoate

The structure of Ethyl 2-amino-6-bromo-3-fluorobenzoate presents a fascinating case for ¹³C NMR analysis. The aromatic ring is substituted with an amino group (-NH₂), a bromine atom (-Br), a fluorine atom (-F), and an ethyl ester group (-COOCH₂CH₃). Each of these substituents exerts distinct electronic effects (both inductive and resonance) that influence the shielding and deshielding of the carbon nuclei within the molecule.

To facilitate the discussion, the carbon atoms of Ethyl 2-amino-6-bromo-3-fluorobenzoate are numbered as follows:

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethyl 2-amino-6-bromo-3-fluorobenzoate

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of Ethyl 2-amino-6-bromo-3-fluorobenzoate, a substituted aromatic compound of increasing interest in pharmaceutical and chemical synthesis. As a molecule featuring an ester, a primary amine, and two distinct halogen atoms, its characterization presents a unique set of challenges and opportunities. This document outlines field-proven methodologies, from ionization source selection and sample preparation to the detailed interpretation of mass spectra, including predictable fragmentation pathways. The guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating analytical protocol for this and structurally similar compounds.

Introduction: The Analytical Imperative

Ethyl 2-amino-6-bromo-3-fluorobenzoate is a key building block in modern organic synthesis. Its trifunctional nature—a protonatable amine, a reactive ester, and a halogenated aromatic core—makes it a versatile intermediate. Accurate and unambiguous characterization is paramount for quality control, reaction monitoring, and regulatory compliance. Mass spectrometry (MS) stands as the premier technique for this purpose, offering unparalleled sensitivity, speed, and structural insight.

The core challenge in analyzing this molecule lies in leveraging its chemical properties to generate a clean, interpretable mass spectrum. The presence of bromine, with its two abundant isotopes, provides a distinct analytical signature that, if properly understood, can be used for confident identification. This guide will deconstruct the analytical process, explaining the causality behind each experimental choice to ensure reproducible and reliable results.

Foundational Physicochemical Properties

A successful MS analysis begins with an understanding of the analyte's fundamental properties. These characteristics directly inform the selection of the optimal analytical technique.

| Property | Value | Implication for MS Analysis |

| Molecular Formula | C₉H₉BrFNO₂ | Defines the elemental composition. |

| Average Molecular Weight | 262.08 Da | Guides the mass range for MS1 acquisition. |

| Key Functional Groups | Primary Amine (-NH₂), Ethyl Ester (-COOEt), Bromo (-Br), Fluoro (-F) | The primary amine is a prime target for protonation, suggesting ESI+. |

| Predicted LogP | 2.3471 | Indicates good solubility in common organic solvents like methanol or acetonitrile. |

Data sourced from ChemScene.[1]

Methodology and Experimental Design

The following sections detail a robust workflow for the analysis of Ethyl 2-amino-6-bromo-3-fluorobenzoate. The protocols are designed to be self-validating, with expected outcomes clearly defined.

Ionization Technique: Electrospray Ionization (ESI)

Expert Rationale: The presence of the primary amino group (-NH₂) makes Ethyl 2-amino-6-bromo-3-fluorobenzoate an ideal candidate for positive-ion Electrospray Ionization (ESI+). This "soft" ionization technique is perfectly suited for analyzing fragile biomolecules and organic compounds without causing premature fragmentation.[2] The amino group readily accepts a proton in solution, forming a stable [M+H]⁺ ion that can be easily detected by the mass spectrometer. This avoids the extensive, often unrepeatable, fragmentation seen with harder ionization methods like Electron Ionization (EI).

Experimental Protocol: Sample Preparation & Infusion

This protocol outlines the direct infusion of the sample, which is ideal for initial characterization and method development.

Objective: To prepare a dilute, ionized sample solution suitable for direct infusion into an ESI-MS system.

Materials:

-

Ethyl 2-amino-6-bromo-3-fluorobenzoate sample

-

HPLC-grade Methanol (MeOH)

-

HPLC-grade Water (H₂O)

-

Formic Acid (FA), 99%+ purity

-

Calibrated micropipettes and vials

Procedure:

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of the compound and dissolve it in 1 mL of methanol.

-

Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution by adding 10 µL of the stock to 990 µL of a 50:50 Methanol:Water solvent mixture.

-

Acidification: To promote protonation, add 0.1% formic acid to the working solution. For 1 mL of working solution, add 1 µL of formic acid.

-

Infusion: Set up a syringe pump to infuse the final solution at a flow rate of 5-10 µL/min into the ESI source.

Mass Spectrometer Parameters

The following parameters are a starting point and should be optimized for the specific instrument in use.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | To protonate the basic amino group. |

| Capillary Voltage | 3.0 - 4.0 kV | To ensure efficient spray and droplet formation.[2] |

| Mass Range (MS1) | 100 - 400 m/z | To cover the expected molecular ion and key fragments. |

| Desolvation Gas | Nitrogen | Standard for removing solvent from droplets. |

| Desolvation Temp. | 250 - 350 °C | To aid in efficient desolvation without thermal degradation. |

| Collision Energy (MS/MS) | 10 - 30 eV (Ramp) | To induce fragmentation and obtain structural information. |

Interpretation of Mass Spectra

Full Scan (MS1) Spectrum: Identifying the Molecular Ion

The most critical feature of the MS1 spectrum is the molecular ion peak. For this compound, we expect to see the protonated molecule, [M+H]⁺. A hallmark of a bromine-containing compound is the presence of a characteristic isotopic pattern.[3][4]

-

Bromine Isotopes: Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 abundance ratio (50.5% and 49.5%, respectively).[3][5]

-

Expected Pattern: This results in a pair of peaks for any bromine-containing ion, separated by 2 m/z units, with nearly equal intensity. This "doublet" is a definitive signature for the presence of a single bromine atom.[4][6]

Predicted Molecular Ion Peaks for C₉H₉BrFNO₂:

| Ion Species | Isotope | Calculated m/z | Expected Relative Intensity |

| [M+H]⁺ | ⁷⁹Br | 262.99 | ~100% |

| [M+2+H]⁺ | ⁸¹Br | 264.99 | ~98% |

The observation of this 1:1 doublet at m/z 263 and 265 is the first confirmation of the compound's identity and integrity.

Tandem MS (MS/MS) Spectrum: Elucidating the Structure

By selecting the precursor ion (e.g., m/z 263) and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that reveal the molecule's structure. The fragmentation of ethyl esters and aromatic compounds follows predictable pathways.[7][8][9]

Predicted Fragmentation Pathway:

The primary fragmentation events for the [M+H]⁺ ion of Ethyl 2-amino-6-bromo-3-fluorobenzoate are expected to involve the ethyl ester group.

-

Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters is the neutral loss of ethylene (28.03 Da) via a McLafferty-type rearrangement, resulting in the protonated carboxylic acid.[8]

-

Loss of Ethanol (C₂H₅OH): Cleavage of the ester can also result in the neutral loss of ethanol (46.04 Da), forming a stable acylium ion.

-

Loss of the Ethyl Group (-•C₂H₅): Radical loss of the ethyl group (29.04 Da) is also possible.

Diagram of Proposed Fragmentation Pathway:

A proposed fragmentation pathway for protonated Ethyl 2-amino-6-bromo-3-fluorobenzoate.

Table of Predicted Fragment Ions:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (⁷⁹Br / ⁸¹Br) |

| 263 / 265 | [M+H - C₂H₄]⁺ | Ethylene (C₂H₄) | 235 / 237 |

| 263 / 265 | [M+H - C₂H₅OH]⁺ | Ethanol (C₂H₅OH) | 217 / 219 |

The presence of these fragment ions, each exhibiting the characteristic 1:1 bromine isotopic pattern, provides a high degree of confidence in the structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Final Confirmation

For unequivocal identification, particularly in complex matrices or for regulatory submissions, High-Resolution Mass Spectrometry (e.g., on an Orbitrap or TOF analyzer) is essential. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

-

Theoretical Exact Mass of [C₉H₁₀⁷⁹BrFNO₂]⁺: 261.9924

-

Typical Mass Accuracy: < 5 ppm

An experimentally measured mass that falls within a 5 ppm error window of the theoretical exact mass provides definitive confirmation of the elemental composition, complementing the structural data from MS/MS.

Conclusion

The mass spectrometric analysis of Ethyl 2-amino-6-bromo-3-fluorobenzoate is a clear and logical process when guided by the compound's inherent chemical properties. By utilizing ESI+ to leverage the basicity of the amino group, a stable protonated molecular ion is readily formed. The interpretation of the resulting spectra is anchored by the unmistakable 1:1 isotopic signature of the bromine atom, which should be present in the molecular ion and all bromine-containing fragments. Tandem mass spectrometry further confirms the structure through predictable losses from the ethyl ester group. This in-depth guide provides the technical foundation and field-proven insights necessary for researchers to develop and execute a robust, reliable, and self-validating MS workflow for this important synthetic building block.

References

-

University of Barcelona. (2021, February 16). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Available at: [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Available at: [Link]

-

Giannoukos, S., et al. (2017, January 19). Portable mass spectrometry for the direct analysis and quantification of volatile halogenated hydrocarbons in the gas phase. RSC Publishing. Available at: [Link]

-

Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Available at: [Link]

-

Le Mevel, A., et al. (2016, September 20). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Available at: [Link]

-

TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. Available at: [Link]

-

Save My Exams. (2025, July 4). The M+1 & M+2 Peaks. Cambridge (CIE) AS Chemistry Revision Notes 2023. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Available at: [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]

-

TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Available at: [Link]

-

ACS Publications. (2001, May 10). Electrospray Ionization High-Resolution Ion Mobility Spectrometry for the Detection of Organic Compounds, 1. Amino Acids. Analytical Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

StudySmarter. (n.d.). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. Available at: [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. youtube.com [youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. tutorchase.com [tutorchase.com]

- 8. GCMS Section 6.14 [people.whitman.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

Technical Guide: Solubility Profiling and Solvent Selection for Ethyl 2-amino-6-bromo-3-fluorobenzoate

Part 1: Executive Summary & Structural Analysis

Ethyl 2-amino-6-bromo-3-fluorobenzoate (CAS: 1184125-69-6) is a highly functionalized intermediate often utilized in the synthesis of quinolone antibiotics, kinase inhibitors, and other heterocyclic pharmaceutical scaffolds. Its solubility profile is governed by a competition between its lipophilic halogenated core and its polar hydrogen-bonding motifs.

Effective handling of this compound requires a nuanced understanding of its physicochemical properties.[1][2] Unlike simple benzoates, the presence of ortho-amino and halogen substituents creates specific intramolecular hydrogen bonding and lattice energy effects that dictate solvent compatibility.

Physicochemical Drivers of Solubility

| Property | Value (Approx.) | Implication for Solubility |

| LogP | ~2.35 | Lipophilic: Prefers organic solvents over aqueous media. |

| H-Bond Donors | 1 (Amino group) | Capable of H-bonding with protic solvents (Alcohols). |

| H-Bond Acceptors | 3 (Ester carbonyl, F, Br) | Good interaction with polar aprotic solvents (DMSO, DMF). |

| Lattice Energy | Moderate to High | The planar aromatic ring + Halogen bonding (Br) suggests strong crystal packing, requiring polar or heated solvents for dissolution. |

Part 2: Solubility Profiling (Empirical & Predicted)

Based on structural analogs (e.g., Ethyl 4-amino-2-fluorobenzoate) and calculated Hansen Solubility Parameters (HSP), the following solubility classification is established. This serves as a baseline for experimental design.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Disrupts intermolecular H-bonding; ideal for nucleophilic substitution reactions. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Good (20–50 mg/mL) | Solubility increases significantly with temperature ( |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate/Good | Good general-purpose solvents; excellent for extraction workups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | High solubility due to dispersion forces; useful for transport and chromatography. |

| Ethers | THF, MTBE, Diethyl Ether | Moderate | THF is superior due to H-bond accepting capability; MTBE/Ether may require larger volumes. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Poor/Anti-solvent | Used primarily to induce precipitation (crystallization) or wash filter cakes. |

| Aqueous | Water, Buffers | Insoluble (<0.1 mg/mL) | Hydrophobic nature prevents dissolution; aqueous systems are only suitable for biphasic reactions. |

Critical Insight: The ortho-amino group can form an intramolecular hydrogen bond with the ester carbonyl. This "locks" the conformation, slightly reducing polarity and increasing solubility in non-polar solvents (like Toluene) compared to para-isomers.

Part 3: Experimental Protocols

As specific quantitative data for this intermediate is often proprietary, researchers must validate solubility in-house. Below are two self-validating protocols designed for high reproducibility.

Protocol A: Gravimetric Solubility Determination (High Precision)

Purpose: To establish exact saturation limits for process scaling.

-

Preparation: Weigh approx. 100 mg of Ethyl 2-amino-6-bromo-3-fluorobenzoate into a tared 4 mL vial.

-

Solvent Addition: Add the target solvent in 100 µL increments while stirring at the target temperature (e.g., 25°C).

-

Equilibration: If the solid dissolves, add more solid until a suspension persists. Stir for 24 hours to ensure equilibrium.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

-

Evaporation: Evaporate the solvent (vacuum or nitrogen stream) and dry the residue to constant weight.

-

Calculation:

Protocol B: The "Cloud Point" Recrystallization Screen

Purpose: To identify the optimal Solvent/Anti-solvent ratio for purification.

-

Dissolution: Dissolve 500 mg of compound in the minimum amount of Solvent A (e.g., Ethanol) at reflux.

-

Titration: Slowly add Solvent B (e.g., Water or Hexane) dropwise to the hot solution.

-

Observation: Record the volume of Solvent B added when the solution turns persistently cloudy (Cloud Point).

-

Cooling: Allow the mixture to cool to Room Temperature (RT) and then 4°C.

-

Recovery: Filter and weigh the crystals.

-

Target: >85% recovery with improved purity (check by HPLC).

-

Part 4: Application Workflows & Decision Logic

Workflow 1: Solvent Selection for Synthesis

The choice of solvent dictates reaction kinetics and byproduct formation.

Figure 1: Decision tree for selecting reaction solvents based on the chemical transformation required.

Workflow 2: Purification via Recrystallization

For CAS 1184125-69-6, the recommended purification method is recrystallization rather than chromatography, due to the distinct solubility differential between hot and cold alcohols.

Recommended System: Ethanol / Water (Green Chemistry) or Ethyl Acetate / Heptane.

Figure 2: Step-by-step recrystallization workflow optimized for ethyl aminobenzoate derivatives.

References

-

Solubility of Things. (n.d.). Solubility properties of Aminobenzoic Acid derivatives. Retrieved October 26, 2023, from [Link]

-

PrepChem. (n.d.). Synthesis and Recrystallization of Ethyl 4-amino-2-fluorobenzoate. Retrieved October 26, 2023, from [Link]

-

PubChem. (n.d.). Compound Summary: 2-amino-6-bromo-3-fluorobenzoic acid.[3] Retrieved October 26, 2023, from [Link]

-

Sullivan, R. et al. (2019). Influence of Solvent Composition on the Crystal Morphology of p-Aminobenzoic Acid. Crystal Growth & Design. Retrieved from [Link]

Sources

Ethyl 2-amino-6-bromo-3-fluorobenzoate material safety data sheet (MSDS)

CAS: 1184125-69-6 | Role: Pharmaceutical Intermediate & Scaffold

Introduction & Strategic Utility

Ethyl 2-amino-6-bromo-3-fluorobenzoate is a highly functionalized anthranilate derivative serving as a critical scaffold in the synthesis of heterocyclic active pharmaceutical ingredients (APIs).

For the medicinal chemist, this molecule represents a "privileged structure" due to its orthogonal reactivity. It possesses four distinct reaction vectors:

-

The Amino Group (C2): A nucleophile ready for acylation or reductive amination.

-

The Ethyl Ester (C1): An electrophile suitable for cyclization (e.g., to quinazolinones) or hydrolysis.

-

The Bromine Handle (C6): A prime candidate for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce biaryl complexity.

-

The Fluorine Substituent (C3): Strategically placed to modulate pKa, lipophilicity, and metabolic stability (blocking oxidative metabolism at the phenyl ring).

This guide synthesizes safety data with practical handling protocols to ensure experimental success and personnel safety.

Physicochemical Profile

Data aggregated from standard chemical informatics and structural analysis.[1]

| Property | Specification |

| CAS Number | 1184125-69-6 |

| Molecular Formula | C₉H₉BrFNO₂ |

| Molecular Weight | 262.08 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, DCM; Low solubility in water. |

| pKa (Calculated) | ~2.5 (Aniline nitrogen) |

| LogP (Predicted) | ~2.8 (Moderate lipophilicity) |

| InChI Key | KGFJZHRDFRZUBP-UHFFFAOYSA-N (Isomer specific) |

Hazard Identification & Toxicology (GHS)

Interpretation: While specific toxicological data for this exact isomer is limited, its structural class (halogenated anthranilates) dictates the following precautionary profile.

GHS Classification[2][3]

-

Signal Word: WARNING

-

H302: Harmful if swallowed.[2]

Mechanistic Toxicology

-

Irritation Pathway: The aniline moiety is a weak base but can form reactive metabolites. The ester functionality allows for skin permeation. Upon hydrolysis by esterases in tissue, the resulting benzoic acid derivative may locally lower pH, causing irritation.

-

Sensitization Risk: Halogenated anilines are known sensitizers. Repeated exposure may induce haptenization, where the molecule binds to skin proteins, triggering an immune response.

Handling, Storage, & Stability Protocols

Storage Architecture

The stability of Ethyl 2-amino-6-bromo-3-fluorobenzoate is compromised by two factors: oxidation (of the amine) and hydrolysis (of the ester).

-

Temperature: Store at 2–8°C .

-

Atmosphere: Inert Gas (Argon or Nitrogen) is required. The electron-rich aniline ring is susceptible to oxidative darkening over time.

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

Experimental Handling Workflow

Use the following decision tree to determine the necessary engineering controls.

Figure 1: Decision logic for safe handling and engineering controls.

Synthetic Utility & Application

Reaction Logic

-

Cyclization: The ortho-amino ester motif reacts with formamide or triethyl orthoformate to close the pyrimidine ring.

-

Diversification: The bromine at C6 (now C8 in the quinazoline system) remains intact, allowing for late-stage Suzuki couplings to add solubility-enhancing groups or target-binding motifs.

Protocol: Cyclization to Quinazolinone Derivative

Standardized procedure adapted for research scale (1.0 g).

-

Reagents: Ethyl 2-amino-6-bromo-3-fluorobenzoate (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).

-

Setup: Flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Procedure:

-

Dissolve the benzoate in 2-Methoxyethanol (0.5 M concentration).

-

Add Formamidine acetate.

-

Heat to reflux (approx. 125°C) for 12–16 hours. Monitor by LC-MS (Target mass: M-OEt+N).

-

-

Workup: Cool to room temperature. The product often precipitates. Pour into ice water. Filter the solid.[4]

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH).

Figure 2: Synthetic pathway transforming the benzoate scaffold into a bioactive heterocycle.

Emergency & First Aid Protocols

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse immediately with water for 15+ mins. Remove contact lenses. | Aniline derivatives can cause corneal damage; immediate dilution reduces chemical burn severity. |

| Skin Contact | Wash with soap and water.[3][2] Do not use ethanol. | Ethanol may increase the transdermal absorption of the halogenated ester. |

| Inhalation | Move to fresh air.[3] If breathing is difficult, give oxygen. | Halogenated dusts can cause acute bronchial constriction. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center. | Prevention of aspiration pneumonia and secondary esophageal burns. |

References

-

PubChem. (n.d.).[5] 2-amino-6-bromo-3-fluorobenzoic acid (Parent Acid Data).[6] Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of 2-amino-3-fluorobenzoic acid derivatives. Organic Syntheses, Coll. Vol. 10, p.11. Retrieved from [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. fishersci.ca [fishersci.ca]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 6-Amino-2-bromo-3-fluorobenzoic acid | 1623461-06-2 [sigmaaldrich.com]

- 5. PubChemLite - 2-amino-6-bromo-3-fluorobenzoic acid (C7H5BrFNO2) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to Ethyl 2-amino-6-bromo-3-fluorobenzoate: Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-6-bromo-3-fluorobenzoate is a strategically important synthetic building block in medicinal chemistry. Its unique substitution pattern, featuring an amine, a bromine atom, and a fluorine atom on a benzoate scaffold, offers medicinal chemists a versatile platform for the construction of complex heterocyclic systems. The presence and specific arrangement of these functional groups allow for a variety of chemical transformations, making it a valuable intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its commercial availability, outlines a plausible synthetic route, details its analytical characterization, and explores its application in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Physicochemical Properties and Commercial Availability

Ethyl 2-amino-6-bromo-3-fluorobenzoate is a substituted aromatic ester with the molecular formula C₉H₉BrFNO₂ and a molecular weight of approximately 262.08 g/mol .[1][2] It is typically available as a solid.

Table 1: Physicochemical Properties of Ethyl 2-amino-6-bromo-3-fluorobenzoate [1][2]

| Property | Value |

| CAS Number | 1184125-69-6 |

| Molecular Formula | C₉H₉BrFNO₂ |

| Molecular Weight | 262.08 g/mol |

| Appearance | Solid |

| Storage | Sealed in dry, 2-8°C |

A number of chemical suppliers offer Ethyl 2-amino-6-bromo-3-fluorobenzoate, typically at purities of 98% or higher. It is important for researchers to verify the identity and purity of the material upon receipt through appropriate analytical techniques.

Table 2: Prominent Commercial Suppliers

| Supplier | Purity |

| ChemScene | ≥98%[1][2] |

| BLD Pharm | Inquire for details |

| Smolecule | Inquire for details[3] |

Synthesis of Ethyl 2-amino-6-bromo-3-fluorobenzoate

While a specific, detailed, and publicly available protocol for the synthesis of Ethyl 2-amino-6-bromo-3-fluorobenzoate is not readily found in the literature, a plausible and logical synthetic route can be devised based on established organic chemistry principles and procedures for analogous compounds.[4][5][6] The most direct approach involves the esterification of the corresponding carboxylic acid, 2-amino-6-bromo-3-fluorobenzoic acid.

Proposed Synthetic Workflow

Caption: Proposed Fischer Esterification for the synthesis of Ethyl 2-amino-6-bromo-3-fluorobenzoate.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on general Fischer esterification procedures and should be optimized for this specific substrate.[3][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-bromo-3-fluorobenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

-